molecular formula C21H20F3N3O3 B15000631 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B15000631
M. Wt: 419.4 g/mol
InChI Key: CZGPQKWZEZELEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of reductions and substitutions . The reaction conditions often require the use of catalysts such as palladium or boron reagents, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, boron reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic outcomes. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C21H20F3N3O3/c1-3-13-27-17(14-7-5-4-6-8-14)25-20(19(27)29,21(22,23)24)26-18(28)15-9-11-16(30-2)12-10-15/h4-12H,3,13H2,1-2H3,(H,26,28)

InChI Key

CZGPQKWZEZELEP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(C1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.